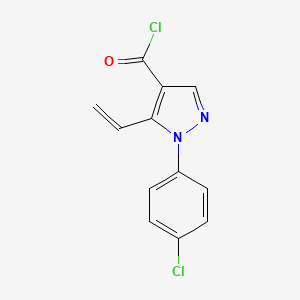![molecular formula C18H15N3O B14207500 N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide](/img/structure/B14207500.png)
N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide is a complex organic compound with a unique structure that includes a hydrazinylidene group, a phenyl group, and a naphthalene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide typically involves the reaction of 5-phenylnaphthalene-2-carboxylic acid with hydrazine hydrate under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the hydrazinylidene group. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the naphthalene ring or the phenyl group are replaced with other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The phenyl and naphthalene moieties contribute to the compound’s ability to interact with hydrophobic regions of proteins or cell membranes, enhancing its bioactivity.
Comparison with Similar Compounds
Similar Compounds
N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides: These compounds share a similar naphthalene carboxamide core but differ in the substituents on the phenyl group.
Indole derivatives: Compounds with an indole core structure that exhibit diverse biological activities.
Uniqueness
N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazinylidene group allows for unique interactions with biomolecules, setting it apart from other similar compounds.
Properties
Molecular Formula |
C18H15N3O |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H15N3O/c19-21-12-20-18(22)15-9-10-17-14(11-15)7-4-8-16(17)13-5-2-1-3-6-13/h1-12H,19H2,(H,20,21,22) |
InChI Key |
OCUGUSQJVGWGQW-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C=CC(=C3)C(=O)N/C=N/N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C=CC(=C3)C(=O)NC=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


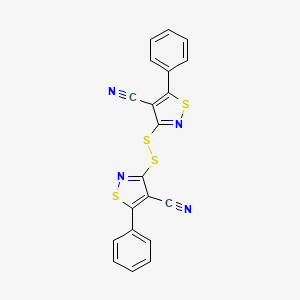
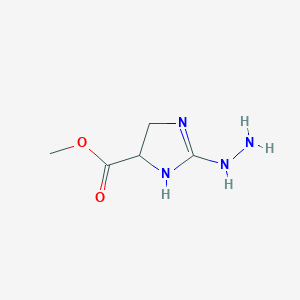
![5,14-Dihydroquinoxalino[2,3-a]phenazine](/img/structure/B14207424.png)
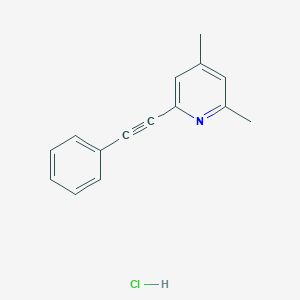
![3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol](/img/structure/B14207432.png)
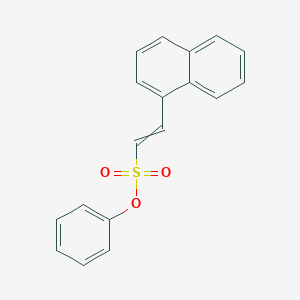
![1-(3-Methylphenyl)-3-[2-[(3-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14207438.png)

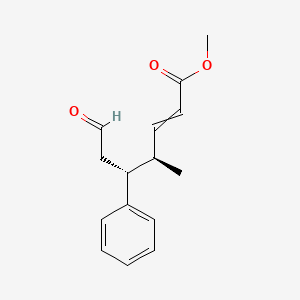
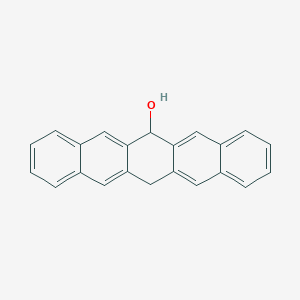
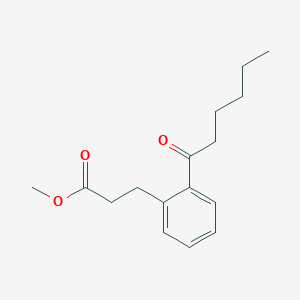
![Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]-](/img/structure/B14207459.png)

